Cas no 1244022-52-3 ((2R)-1-(9H-purin-6-ylamino)-2-Propanol)
(2R)-1-(9H-purin-6-ylamino)-2-Propanol Chemical and Physical Properties
Names and Identifiers
-
- (2R)-1-(9H-purin-6-ylamino)-2-Propanol
- CS-0164390
- Tenofovir Related Compound 14; (2R)-1-[(7H-purin-6-yl)amino]propan-2-ol; 2-Propanol, 1-(9H-purin-6-ylamino)-, (2R)-
- 1244022-52-3
- (2R)-1-(9H-Purin-6-ylamino)propan-2-ol
- (R)-1-((9H-purin-6-yl)amino)propan-2-ol? (Tenofovir Impurity pound(c)
- (R)-1-((9H-Purin-6-yl)amino)propan-2-ol
-
- Inchi: 1S/C8H11N5O/c1-5(14)2-9-7-6-8(11-3-10-6)13-4-12-7/h3-5,14H,2H2,1H3,(H2,9,10,11,12,13)/t5-/m1/s1
- InChI Key: VWQPVBTWPGJMKM-RXMQYKEDSA-N
- SMILES: O[C@H](C)CNC1=C2C(=NC=N1)N=CN2
Computed Properties
- Exact Mass: 193.09635999g/mol
- Monoisotopic Mass: 193.09635999g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 86.7Ų
(2R)-1-(9H-purin-6-ylamino)-2-Propanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P840285-10mg |
(2R)-1-(9H-Purin-6-ylamino)-2-propanol |
1244022-52-3 | 10mg |
$ 155.00 | 2023-09-06 | ||
| TRC | P840285-50mg |
(2R)-1-(9H-Purin-6-ylamino)-2-propanol |
1244022-52-3 | 50mg |
$ 638.00 | 2023-09-06 | ||
| TRC | P840285-100mg |
(2R)-1-(9H-Purin-6-ylamino)-2-propanol |
1244022-52-3 | 100mg |
$ 1236.00 | 2023-09-06 |
(2R)-1-(9H-purin-6-ylamino)-2-Propanol Suppliers
(2R)-1-(9H-purin-6-ylamino)-2-Propanol Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on (2R)-1-(9H-purin-6-ylamino)-2-Propanol
Recent Advances in the Study of (2R)-1-(9H-purin-6-ylamino)-2-Propanol (CAS: 1244022-52-3)
In recent years, the compound (2R)-1-(9H-purin-6-ylamino)-2-Propanol (CAS: 1244022-52-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its purine-based structure and chiral alcohol moiety, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its efficacy in preclinical models.
One of the key areas of investigation has been the role of (2R)-1-(9H-purin-6-ylamino)-2-Propanol as a modulator of adenosine receptor signaling. Recent findings published in the Journal of Medicinal Chemistry highlight its selective binding affinity for the A2A adenosine receptor, which is implicated in inflammatory and neurodegenerative diseases. The study demonstrated that the compound exhibits a high degree of stereoselectivity, with the (2R)-enantiomer showing superior pharmacological activity compared to its (2S)-counterpart.
Another significant advancement involves the development of novel synthetic routes for (2R)-1-(9H-purin-6-ylamino)-2-Propanol. Researchers at the University of Cambridge have reported an efficient asymmetric synthesis method that yields the compound with high enantiomeric purity (>99% ee). This breakthrough, detailed in Organic Letters, addresses previous challenges related to scalability and cost-effectiveness, paving the way for large-scale production and further clinical evaluation.
Preclinical studies have also explored the therapeutic potential of (2R)-1-(9H-purin-6-ylamino)-2-Propanol in oncology. A recent paper in Cancer Research revealed that the compound inhibits the proliferation of certain cancer cell lines by interfering with purine metabolism. Specifically, it was found to suppress the activity of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the salvage pathway of nucleotide synthesis. These findings suggest a potential application in combination therapies for malignancies with dysregulated purine metabolism.
In addition to its direct pharmacological effects, (2R)-1-(9H-purin-6-ylamino)-2-Propanol has been investigated as a building block for more complex drug candidates. A study in Bioorganic & Medicinal Chemistry Letters described its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules designed to target oncogenic proteins for degradation. The unique physicochemical properties of the compound, including its balanced lipophilicity and hydrogen-bonding capacity, make it particularly suitable for such applications.
Despite these promising developments, challenges remain in the clinical translation of (2R)-1-(9H-purin-6-ylamino)-2-Propanol. Pharmacokinetic studies indicate that the compound exhibits moderate oral bioavailability, prompting ongoing research into prodrug strategies and formulation optimization. Furthermore, the exact molecular interactions governing its receptor selectivity are still being elucidated through advanced computational modeling and X-ray crystallography studies.
In conclusion, (2R)-1-(9H-purin-6-ylamino)-2-Propanol (CAS: 1244022-52-3) represents a versatile scaffold with multiple therapeutic applications. The latest research underscores its potential in addressing unmet medical needs across various disease areas, from inflammation to cancer. As synthetic methodologies improve and mechanistic understanding deepens, this compound is poised to play an increasingly important role in drug discovery and development pipelines.
1244022-52-3 ((2R)-1-(9H-purin-6-ylamino)-2-Propanol) Related Products
- 22662-00-6(2-Butanol,3-methyl-1-(9H-purin-6-ylamino)-)
- 37789-32-5(1-Butanol, 2-methyl-4-(1H-purin-6-ylamino)-, (R)-)
- 18917-30-1(1-Hexanol,6-(9H-purin-6-ylamino)-)
- 55866-24-5(1,2,3-Butanetriol, 2-methyl-4-(1H-purin-6-ylamino)-)
- 14742-97-3(1-Butanol, 2-methyl-4-(1H-purin-6-ylamino)-, (S)-)
- 23599-75-9(1-Butanol,2-methyl-4-(9H-purin-6-ylamino)-)
- 16370-58-4({N}-propyl-9{H}-purin-6-amine)
- 14894-18-9(Dihydrozeatin)
- 16412-36-5(2-Butanol,2-methyl-4-(9H-purin-6-ylamino)-)
- 4551-95-5(Ethanol,2-(9H-purin-6-ylamino)-)